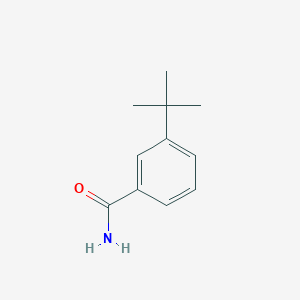

3-Tert-butylbenzamide

Description

Significance of the Benzamide (B126) Moiety in Contemporary Chemical Synthesis and Materials Science

The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide group, is a fundamental building block in modern organic chemistry. ontosight.ai Its prevalence is underscored by the fact that the amide bond is a cornerstone of numerous biological processes and is found in approximately 25% of all active pharmaceutical ingredients. In chemical synthesis, benzamides are recognized as versatile intermediates and building blocks, facilitating the construction of more complex molecules through various chemical transformations. mdpi.comresearchgate.net Their synthesis is a core focus, with methods constantly being refined to improve efficiency and yield. mdpi.com

Beyond pharmaceuticals, the influence of the benzamide structure extends into materials science. Benzamide derivatives are integral to the development of novel polymeric materials. researchgate.net They have also been incorporated into metal-organic frameworks (MOFs), demonstrating the interdisciplinary nature of their application. The crystalline properties of benzamides are also a subject of intense study, with research revealing complex structures, including polymorphism and the formation of helicoidal crystals, which are of interest for developing materials with unique optical and mechanical properties. nih.gov The ability to modify the benzene ring and the amide group allows for fine-tuning of the molecule's electronic and physical properties, making benzamides a versatile tool for chemists and material scientists. ontosight.ai

Scope of Academic Inquiry into the Chemical Compound 3-Tert-butylbenzamide and its Analogues

Academic inquiry into this compound and its analogues spans various areas of chemical research, from fundamental synthesis to the exploration of its potential applications. This compound itself is a known chemical compound with the molecular formula C11H15NO. nih.gov Its synthesis has been described in the scientific literature, often as part of broader studies on the preparation of N-tert-butyl benzamides. google.comrsc.orgresearchgate.net

The tert-butyl group on the benzamide scaffold significantly influences the compound's properties. Research on related compounds, such as 3-amino-N-(tert-butyl)benzamide, highlights the potential for this structural motif to be a lead compound in medicinal chemistry. The synthesis of various analogues, where the benzene ring is substituted with different functional groups, is a common strategy to create libraries of compounds for screening. For instance, the synthesis of halogenated analogues like 3-bromo-N-(tert-butyl)benzamide and N-(tert-butyl)-3-chlorobenzamide has been reported. irb.hr

Chemical Compound Data

Below are interactive data tables summarizing key information for this compound and its analogues mentioned in this article.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C11H15NO | nih.gov |

| Molecular Weight | 177.24 g/mol | nih.gov |

| CAS Number | 40782-26-1 | nih.gov |

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C11H15NO |

| Benzamide | C7H7NO |

| 3-Amino-N-(tert-butyl)benzamide | C11H16N2O |

| 3-Bromo-N-(tert-butyl)benzamide | C11H14BrNO |

| N-(tert-Butyl)-3-chlorobenzamide | C11H14ClNO |

| 3,4,5-Trihydroxy-N-tert-butyl-benzamide | C11H15NO4 |

| Gallic acid | C7H6O5 |

| 4-Nitrobenzoic acid | C7H5NO4 |

| 2-Methyl-1,3,4-thiadiazol-5-amine | C3H5N3S |

| N-(tert-Butyl)benzamide | C11H15NO |

| N-tert-butyl 3,5-dinitrobenzamide | C11H13N3O5 |

| N-tert-butyl 4-bromobenzamide | C11H14BrNO |

| N-tert-butyl 4-methylbenzamide | C12H17NO |

| N-tert-butyl 4-cyanobenzamide | C12H14N2O |

| 4-tert-butylbenzamide | C11H15NO |

| 2-Fluorobenzamide | C7H6FNO |

| Thiobenzamide | C7H7NS |

| 2-Fluorothiobenzamide | C7H6FNS |

| 2-Hydroxy-N-phenylbenzamide | C13H11NO2 |

| 3,4,5-Trihydroxy-N-methyl-benzamide | C8H9NO4 |

| 3,4,5-Trihydroxy-N-ethyl-benzamide | C9H11NO4 |

| 3,4,5-Trihydroxy-N-butyl-benzamide | C11H15NO4 |

| 3,4,5-Trihydroxy-N-sec-butyl-benzamide | C11H15NO4 |

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)9-6-4-5-8(7-9)10(12)13/h4-7H,1-3H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZIRLYFWZFTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10961198 | |

| Record name | 3-tert-Butylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40782-26-1 | |

| Record name | NSC86593 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-Butylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10961198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Analytical Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-tert-butylbenzamide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the protons of the tert-butyl group typically appear as a sharp singlet due to their chemical equivalence and the absence of adjacent protons for coupling. The aromatic protons on the benzene (B151609) ring exhibit more complex splitting patterns (multiplets) in the downfield region, arising from spin-spin coupling with neighboring protons. The precise chemical shifts and coupling constants of these aromatic protons are diagnostic for the 1,3-disubstitution pattern. The amide protons (–NH₂) also give rise to a signal, the chemical shift of which can be influenced by solvent and concentration due to hydrogen bonding effects.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the tert-butyl group are observed as distinct signals in the aliphatic region of the spectrum. The quaternary carbon of the tert-butyl group and the methyl carbons will have characteristic chemical shifts. The aromatic carbons, including the two carbons directly attached to the tert-butyl group and the amide group, as well as the other four aromatic carbons, will appear in the aromatic region. The carbonyl carbon of the amide group is typically found at a significantly downfield chemical shift. The specific chemical shifts of the aromatic carbons further confirm the substitution pattern on the benzene ring. rsc.orgchegg.com

A study involving the synthesis of N-tert-butylbenzamide, a related compound, utilized both ¹H and ¹³C NMR to confirm its structure. chegg.com For N-tert-butylbenzamide, ¹H NMR shows the tert-butyl protons as a singlet, and the aromatic protons as multiplets. rsc.org The ¹³C NMR confirms the presence of the carbonyl and tert-butyl carbons. rsc.org While specific data for this compound is not detailed in the provided search results, the principles of NMR analysis would be directly applicable.

Table 1: Representative NMR Data for Benzamide (B126) Derivatives

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

|---|---|---|

| N-(tert-butyl)benzamide rsc.org | 7.70 (m, 2H), 7.45–7.37 (m, 3H), 5.97 (br s, 1H), 1.46 (s, 9H) | 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8 |

| N-(tert-butyl)-2-chlorobenzamide rsc.org | 7.58–7.56 (m, 1H), 7.35–7.26 (m, 3H), 5.92 (br s, 1H), 1.46 (s, 9H) | 165.8, 136.4, 130.7, 130.3, 130.0, 129.6, 126.9, 52.1, 28.7 |

| N-(tert-butyl)-4-methoxybenzamide rsc.org | 7.67 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 5.89 (br s, 1H), 3.82 (s, 3H), 1.45 (s, 9H) | 166.4, 161.8, 128.4, 128.1, 113.5, 55.3, 51.4, 28.9 |

| N-(tert-butyl)-3-fluorobenzamide rsc.org | 7.47–7.40 (m, 2H), 7.39–7.33 (m, 1H), 7.17–7.12 (m, 1H), 5.96 (brs, 1H), 1.46 (s, 9H) | 165.5 (d, J = 2.0 Hz), 162.7 (d, J = 246.0 Hz), 138.2 (d, J = 7.0 Hz), 130.0 (d, J = 8.0 Hz), 122.1 (d, J = 3.0 Hz), 118.0 (d, J = 21.0 Hz), 114.1 (d, J = 23.0 Hz), 51.8, 28.7 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound and for probing the intermolecular interactions that govern its solid-state structure.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching vibrations of the primary amide group (–NH₂) typically appear as two bands in the region of 3400-3100 cm⁻¹. The exact position and shape of these bands can provide information about the extent of hydrogen bonding. The C=O stretching vibration (Amide I band) is a strong, prominent band usually found between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is observed in the range of 1650-1580 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the aromatic ring are expected in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ range. chegg.comresearchgate.net

A study on N-methyl and N-tert-butyl benzamide investigated solvent effects on the carbonyl stretching vibration, highlighting the role of self-association and steric effects in determining the position of this band in the IR spectrum. researchgate.net For N-tert-butylbenzamide, the N-H stretch is observed around 3332 cm⁻¹ and the C=O stretch at 1643 cm⁻¹. rsc.org These values provide a reference for the expected positions in this compound.

Raman spectroscopy provides complementary vibrational information. While the C=O stretch is typically strong in the IR spectrum, it can be weaker in the Raman spectrum. Conversely, the aromatic C=C stretching vibrations are often strong in the Raman spectrum. The combination of both IR and Raman data allows for a more complete vibrational analysis.

The study of cocrystals and salts of benzamide and its derivatives using vibrational spectroscopy offers insights into the nature of intermolecular interactions, particularly hydrogen bonding. While specific studies on this compound cocrystals were not found, research on the benzamide-benzoic acid system provides a relevant framework. acs.orgresearchgate.netacs.org

In the formation of cocrystals, changes in the vibrational spectra, particularly in the regions of the amide and carboxylic acid functional groups, are indicative of new hydrogen bonding interactions. acs.orgresearchgate.net For instance, shifts in the N-H and C=O stretching frequencies of the benzamide moiety can be correlated with the formation of hydrogen bonds with a coformer molecule. acs.orgresearchgate.netacs.org Infrared spectroscopy has been shown to be particularly useful in demonstrating the nature of these interactions, whereas Raman spectroscopy was found to be less informative for the benzamide-benzoic acid cocrystal system. acs.org The study of such systems reveals that while the vibrational modes of the phenyl groups may show little change, the intensities and positions of the amide group vibrations are sensitive to the formation of cocrystals. acs.orgresearchgate.net These principles would apply to the investigation of potential cocrystals of this compound, where the tert-butyl group might introduce steric influences on the possible hydrogen bonding patterns.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation pattern. The molecular weight of this compound is 177.24 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 177. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for benzamides include cleavage of the bond between the carbonyl group and the nitrogen atom, as well as fragmentation of the alkyl substituent on the benzene ring. For this compound, a significant fragmentation would be the loss of a methyl group (CH₃) from the tert-butyl group to form a stable tertiary carbocation, resulting in a peak at m/z 162. Another likely fragmentation is the loss of the entire tert-butyl group, leading to a peak at m/z 120. Further fragmentation of the benzoyl portion of the molecule would also be expected.

While a specific mass spectrum for this compound was not found in the search results, studies on related compounds provide insights into expected fragmentation. For example, the mass spectra of aryl-substituted N-tert-butylbenzamides have been studied to understand the effects of substituents on ion decomposition. acs.org

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule and can be used to probe the electronic structure of this compound. Aromatic compounds like benzamides exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.

The UV-Vis spectrum of this compound is expected to show absorptions arising from π → π* transitions within the benzene ring and n → π* transitions associated with the carbonyl group of the amide. The substitution of the benzene ring with both a tert-butyl group and an amide group will influence the position and intensity of these absorption bands. The tert-butyl group, being an electron-donating group, may cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzamide. The solvent used for the measurement can also affect the spectrum, particularly the n → π* transition, due to solvent-solute interactions. While specific UV-Vis data for this compound was not available in the provided results, the general principles of UV-Vis spectroscopy for aromatic amides are well-established.

In-Line Spectroscopic Monitoring in Continuous Chemical Processes

The use of in-line spectroscopic monitoring has become increasingly important in modern chemical manufacturing, particularly in continuous flow processes. Techniques like IR and mass spectrometry can be integrated directly into a reactor system to provide real-time information about reaction progress, the formation of intermediates, and product purity. durham.ac.ukcam.ac.ukrsc.orgnih.gov

For the synthesis of benzamides, in-line IR spectroscopy can be used to monitor the disappearance of starting materials and the appearance of the amide product by tracking the characteristic vibrational bands of each species. durham.ac.ukcam.ac.uk For example, the formation of an amide can be followed by observing the growth of the C=O stretch of the amide product. durham.ac.uk This allows for precise control over reaction conditions such as temperature, pressure, and residence time to optimize yield and minimize by-product formation. rsc.org

Similarly, on-line mass spectrometry can provide continuous analysis of the reaction mixture, allowing for the identification and quantification of reactants, products, and any impurities. nih.gov This is particularly valuable for complex reactions or for processes where unstable intermediates are formed. While specific applications of in-line monitoring for the synthesis of this compound are not detailed in the search results, the methodologies developed for other benzamides and related compounds are directly transferable. durham.ac.ukcam.ac.ukrsc.orgnih.gov The integration of these process analytical technologies (PAT) is key to developing efficient, safe, and robust continuous manufacturing processes for fine chemicals and pharmaceuticals.

Reactivity and Chemical Transformations of the Benzamide Moiety

Functionalization Reactions at the Amide Nitrogen and Aromatic Ring

The amide nitrogen and the C-H bonds of the aromatic ring are primary targets for functionalization, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

While specific studies on the N-alkylation of 3-tert-butylbenzamide are not extensively detailed in the reviewed literature, the N-alkylation of benzamides is a fundamental transformation typically achieved by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkyl halide. The steric bulk of the 3-tert-butyl group is not expected to significantly hinder this reaction.

Of greater synthetic interest is the selective removal of these N-alkyl groups. N-dealkylation is a crucial transformation in both synthetic chemistry and drug metabolism. nih.govdocumentsdelivered.com Various chemical methods have been developed for this purpose. For instance, a metal-free and acid-free protocol utilizing tert-butyl nitrite (B80452) (TBN) has been shown to efficiently promote chemoselective N-dealkylation-N-nitrosation of N-alkyl anilines, a transformation whose principles could be extended to N-alkyl benzamides. rsc.org The reaction conditions, particularly the solvent, can control the outcome, leading to either N-dealkylation or C-nitration. rsc.org Other methods for N-dealkylation of related sulfonamides include ruthenium-catalyzed removal of propargyl groups and silver(I)-catalyzed N-deprenylation, highlighting the range of available strategies for cleaving the N-alkyl bond. mdpi.com

The amide group can act as a powerful directing group in transition-metal-catalyzed C-H functionalization, typically favoring modification at the ortho position of the aromatic ring. sigmaaldrich.com This strategy allows for the direct formation of C-C, C-N, and C-O bonds, bypassing the need for pre-functionalized substrates.

Research on N-tert-butylbenzamide, a close structural analog, demonstrates that Group 9 metal catalysts, such as those based on rhodium (Rh) and iridium (Ir), are effective for direct C-H amination with organic azides. researchgate.net The amide directs the catalyst to the ortho C-H bond, leading to the formation of a metallacyclic intermediate that subsequently reacts with the azide (B81097). researchgate.net Similarly, iridium(III) catalysis can be employed for the ortho-alkenylation, alkylation, and arylation of benzamides. researchgate.net The tert-butyl amide directing group is particularly stable under these conditions but can be subsequently transformed into other useful functional groups, such as nitriles, if desired. researchgate.net

The steric hindrance of the tert-butyl group itself presents a significant challenge for direct C-H functionalization. The high bond dissociation energy and steric congestion of tert-butyl C-H bonds make them generally unreactive towards traditional hydrogen atom transfer (HAT) or organometallic functionalization approaches. torvergata.it However, specialized catalytic systems have been developed to achieve hydroxylation of these challenging primary C-H bonds. torvergata.it

| Reaction Type | Substrate | Catalyst System | Reagent | Product | Reference |

|---|---|---|---|---|---|

| C-H Amination | N-tert-butylbenzamide | [CpMCl2]2 (M = Ir, Rh) / AgSbF6 | Organic Azides | ortho-Aminated N-tert-butylbenzamide | researchgate.net |

| C-H Alkenylation | N-tert-butylbenzamide | IrCp Catalyst | Alkenes | ortho-Alkenylated N-tert-butylbenzamide | researchgate.net |

| C-H Arylation | N-tert-butylbenzamide | IrCp* Catalyst | Arylating Agents | ortho-Arylated N-tert-butylbenzamide | researchgate.net |

Novel Reaction Pathways and Rearrangements

Beyond functional group installation, the benzamide moiety can participate in more complex transformations involving skeletal rearrangements and ring-forming reactions.

Catalytic Applications in Benzamide Transformations

Catalysis plays a pivotal role in unlocking the synthetic potential of benzamides. As discussed in section 5.1.2, transition metals are instrumental in directing C-H functionalization. The catalytic cycle for the Rh- and Ir-catalyzed C-H amination of N-tert-butylbenzamide has been investigated in detail. researchgate.net The proposed mechanism involves four key steps:

Formation of the Active Catalyst: The dimeric precatalyst reacts with the benzamide substrate to form a catalytically active metallacycle.

Nitrenoid Formation: The organic azide coordinates to the metal center and subsequently loses N2 to generate a metal-nitrenoid intermediate.

Migratory Insertion: The nitrenoid moiety undergoes intramolecular migratory insertion into the metallacyclic metal-carbon bond.

Protodemetalation: The resulting amido species is protodemetalated, releasing the aminated product and regenerating the active catalyst. researchgate.net

This catalytic cycle highlights the sophisticated interplay between the substrate, catalyst, and reagents, enabling the selective functionalization of an otherwise unreactive C-H bond.

Metal-Catalyzed (e.g., Palladium, Cobalt) Transformations of Benzamides

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For benzamides, metals like palladium and cobalt are instrumental in activating otherwise inert C-H bonds, enabling a wide range of functionalizations.

Palladium catalysis, in particular, has been extensively used for cross-coupling reactions and directed C-H functionalization. nih.govmdpi.com The amide group can act as a directing group, facilitating the ortho-selective functionalization of the aromatic ring. This is achieved through the formation of a palladacycle intermediate. While the tert-butyl group in this compound is at the meta-position and thus does not sterically hinder ortho-C-H activation, its electronic influence can modulate the reactivity of the aromatic ring. Palladium-catalyzed reactions such as arylation, alkylation, and carbonylation have been successfully applied to various benzamide substrates. mdpi.com

First-row transition metals like cobalt have emerged as cost-effective and sustainable alternatives to noble metals. researchgate.netsemanticscholar.org Cobalt catalysts have demonstrated unique reactivity in C-H activation. researchgate.net For instance, cobalt-catalyzed C-H/C-H oxidative coupling between benzamides and alkanes has been reported. semanticscholar.org Furthermore, cobalt can catalyze the directed carbonylation of benzamide sp² C-H bonds, affording valuable imide derivatives under relatively mild conditions using oxygen from the air as an oxidant. acs.org

| Catalyst System | Transformation Type | Key Features |

| Palladium (Pd) | ortho-C-H Arylation/Alkylation | Amide group directs functionalization to the ortho position. |

| Carbonylative Cyclization | Forms quinazolin-4(3H)-one skeletons from 2-aminobenzamides. mdpi.com | |

| Cross-Coupling Reactions | Suzuki, Negishi, and Heck couplings involving benzamide derivatives. nih.gov | |

| Cobalt (Co) | C-H Carbonylation | Directs carbonylation of sp² C-H bonds to form imides. acs.org |

| Oxidative C-H/C-H Coupling | Couples benzamides with alkanes or other C-H bonds. semanticscholar.org | |

| C-H/N-H Annulation | Cyclization reactions to form heterocyclic structures. researchgate.net |

Organocatalytic Approaches to Benzamide Functionalization

Organocatalysis, which utilizes small organic molecules as catalysts, offers a complementary approach to metal-based systems, often providing unique reactivity and selectivity under mild, environmentally benign conditions. While the direct C-H functionalization of the benzamide aromatic ring via organocatalysis is less developed than metal-catalyzed methods, various strategies can be envisioned for modifying molecules containing this moiety.

For instance, chiral organocatalysts can be employed in reactions where the benzamide is part of a larger molecule. Proline and its derivatives are well-known catalysts for asymmetric Mannich reactions, which could be used to synthesize chiral β-amino carbonyl compounds that incorporate a benzamide structure. orgsyn.org The N-substituent of the amine component is crucial and can be designed to be easily removable after the reaction. orgsyn.org

Furthermore, iminium and enamine catalysis can activate substrates to react with benzamide derivatives. The benzamide nitrogen, although a weak nucleophile, could potentially participate in conjugate addition reactions to α,β-unsaturated aldehydes or ketones activated by a secondary amine catalyst. The development of novel organocatalytic systems that can directly activate the C-H bonds of benzamides or functionalize the amide nitrogen remains an active area of research.

| Organocatalyst Type | Reaction | Application to Benzamide-Containing Molecules |

| Proline/Derivatives | Mannich Reaction | Synthesis of chiral β-amino carbonyl compounds featuring a benzamide scaffold. orgsyn.org |

| Chiral Amines | Michael Addition | Activation of enones/enals for reaction with nucleophiles, potentially including the benzamide N-H. |

| N-Heterocyclic Carbenes (NHCs) | Umpolung (Polarity Inversion) | Generation of acyl anions from aldehydes for reaction with electrophiles. |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Activation of electrophiles for enantioselective additions. |

Photoinduced and Dual Catalytic Systems for Selective Transformations

The merger of photoredox catalysis with other catalytic modes, known as dual catalysis, has revolutionized synthetic chemistry by enabling novel transformations under exceptionally mild conditions. acs.orgnih.gov These systems utilize visible light to generate highly reactive radical intermediates from stable precursors, which can then be controlled by a second catalyst (often a transition metal) to achieve selective bond formation. acs.orgnih.govresearchgate.net

For benzamides, dual catalytic strategies have been developed for C-H functionalization. acs.org A common approach involves the combination of a photoredox catalyst (like an iridium or ruthenium complex) with a nickel or palladium catalyst. rsc.orgnih.gov The photocatalyst, upon absorbing light, can engage in a single-electron transfer (SET) process to generate a radical intermediate. acs.orgresearchgate.net This radical can then enter the catalytic cycle of the transition metal, leading to cross-coupling products that are difficult to access through traditional methods.

Specific applications for benzamides include the C-H arylation and alkylation at the α-position of N-alkyl groups. acs.orgrsc.org Additionally, dual palladium and photoredox catalysis has been employed for the annulation of benzamides with arynes to construct complex heterocyclic scaffolds like phenanthridinones. rsc.orgresearchgate.net These photoinduced methods are characterized by their mild reaction conditions, broad substrate scope, and high functional group tolerance. acs.orgrsc.org

| Catalytic System | Transformation | Mechanism |

| Photoredox / Nickel | C(sp³)–H Arylation/Alkylation | Photoinduced generation of an alkyl radical from the amide, followed by Ni-catalyzed cross-coupling. acs.orgrsc.org |

| Photoredox / Palladium | Annulation with Arynes | Dual catalytic system mediates the conversion of secondary benzamides into phenanthridinone derivatives. rsc.orgresearchgate.net |

| Eosin Y / nBu₄NBr | Dehydrogenative Oxidation/Amination | Visible-light-induced conversion of 2-alkyl benzamides into functionalized hydroxyisoindolines. rsc.org |

| Photoredox / Brønsted Acid | sp³ α C–H Arylation | Dual catalysis enables site-selective functionalization of benzamides with organic halides. acs.org |

Computational and Theoretical Chemistry Studies of Benzamide Compounds

Molecular Dynamics and Simulation Studies

Rationalization of Polymorphism and Lattice Energies

The solid-state structure of molecular compounds like 3-tert-butylbenzamide is governed by the intricate balance of intermolecular forces, which can lead to the formation of different crystal packing arrangements, known as polymorphs. Computational chemistry provides powerful tools to rationalize the existence of these polymorphs and to quantify their relative stabilities through the calculation of lattice energies.

Lattice energy is defined as the energy required to separate one mole of a crystalline solid into its constituent gaseous ions or molecules. study.comlibretexts.org For molecular crystals, it represents the strength of the intermolecular interactions holding the molecules together in the crystal lattice. highland.cc.il.us Computational methods, particularly those based on density functional theory (DFT) with dispersion corrections, are employed to predict the lattice energies of known and hypothetical crystal structures.

Different polymorphic forms would arise from variations in the hydrogen-bonding network (e.g., chains vs. dimers) and the efficiency of the steric packing of the tert-butyl groups. Computational searches for low-energy crystal structures can predict potential polymorphs, and their corresponding lattice energies can be calculated to rank their thermodynamic stability. While specific experimental polymorphic studies on this compound are not detailed in the literature, theoretical calculations are essential for understanding how subtle changes in molecular arrangement impact crystal stability.

Table 1: Hypothetical Lattice Energies for Potential Polymorphs of this compound This table is illustrative and provides a conceptual framework for how lattice energies would be used to compare polymorph stability.

| Polymorph | Space Group | Key Intermolecular Interactions | Calculated Lattice Energy (kJ/mol) |

| Form I | P2₁/c | N-H···O hydrogen bond chains, C-H···π stacking | -110.5 |

| Form II | P-1 | N-H···O hydrogen bond dimers, van der Waals packing | -108.2 |

| Form III | C2/c | N-H···O hydrogen bond chains, alternative packing | -105.7 |

Advanced Quantum Chemical Methods for Intermolecular Interactions

Understanding the nature and strength of intermolecular forces is crucial for explaining the structure and properties of molecular solids. Advanced quantum chemical methods like Electron Density Redistribution (EDR) and Non-Covalent Interaction (NCI) index analysis offer profound insights into these interactions.

The NCI index is a powerful visualization tool based on the electron density (ρ) and its reduced density gradient (RDG). jussieu.frchemtools.org By plotting the RDG against the electron density, regions corresponding to non-covalent interactions can be identified. researchgate.net These regions are then visualized as isosurfaces in 3D space, color-coded to differentiate their nature. imperial.ac.uk

Blue surfaces indicate strong, attractive interactions, such as the N-H···O hydrogen bonds between the amide moieties of this compound.

Green surfaces represent weaker, attractive van der Waals interactions, which would be prominent around the tert-butyl group and the phenyl ring.

Red surfaces signify repulsive steric clashes, which might occur due to the steric bulk of the tert-butyl group.

EDR analysis complements NCI by quantifying the change in electron density upon the formation of a molecular complex from its constituent monomers. The formation of an intermolecular bond, such as a hydrogen bond, involves a subtle redistribution where electron density is depleted from some regions and accumulates in others, revealing the electronic origins of the interaction. chemrxiv.orgnih.gov For a this compound dimer, EDR would illustrate the charge density shift from the hydrogen atom of the N-H group and its accumulation near the oxygen atom of the C=O group, characteristic of hydrogen bond formation.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize chemical bonding. researchgate.net This theory defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density and allows for the quantitative analysis of both intramolecular and intermolecular bonds through the properties of Bond Critical Points (BCPs). scribd.comsciencesconf.org A BCP is a point of minimum electron density along a bond path connecting two nuclei.

Several key properties are calculated at the BCP to describe the interaction:

Electron Density (ρ(r)) : Its magnitude correlates with the bond strength.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell interactions (covalent bonds, ∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces, ∇²ρ(r) > 0).

Energy Densities : The kinetic energy density (G(r)) and potential energy density (V(r)) provide further insight into the nature of the bond. nih.gov

For this compound, a QTAIM analysis would be used to characterize the covalent bonds within the molecule (e.g., the amide C-N bond) and, crucially, the intermolecular N-H···O hydrogen bonds that define its crystal structure. The BCP properties for the hydrogen bond would confirm its closed-shell, electrostatic nature and provide a quantitative measure of its strength.

Table 2: Representative QTAIM Parameters for Key Bonds in a this compound Dimer This table presents typical expected values for a QTAIM analysis to illustrate the characterization of different bond types.

| Bond | Bond Type | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Total Energy Density (H) (a.u.) |

| C=O | Covalent (polar) | ~0.35 | Negative | Negative |

| C-N (amide) | Covalent (polar) | ~0.28 | Negative | Negative |

| N-H | Covalent (polar) | ~0.32 | Negative | Negative |

| N-H···O | Hydrogen Bond | ~0.02 | Positive | Slightly Negative/Positive |

Structure-Activity Relationship (SAR) and Molecular Docking Studies

Molecular docking is a computational technique used extensively in drug discovery to predict how a ligand, such as a this compound derivative, might bind to the active site of a target protein. researchgate.net This method involves generating a multitude of possible conformations and orientations of the ligand within the protein's binding pocket and using a scoring function to estimate the binding affinity for each pose. nih.gov

The process allows for the virtual screening of compound libraries and provides a structural basis for understanding ligand-protein interactions. For benzamide-based compounds, which are known to target a wide range of proteins including tyrosine kinases and G-protein coupled receptors, docking studies can elucidate the specific interactions responsible for biological activity. nih.govresearchgate.net A typical docking simulation for a this compound analog would reveal hydrogen bonds between the amide group and polar residues in the active site, as well as hydrophobic interactions involving the phenyl ring and the tert-butyl group with nonpolar residues. These computational models are invaluable for prioritizing compounds for synthesis and biological testing.

Structure-activity relationship (SAR) studies, often guided by computational modeling, aim to identify the key molecular features that govern a compound's biological activity. mdpi.com For this compound and its analogs, several structural components are critical for molecular recognition by a protein target.

Benzamide (B126) Scaffold : The central benzamide core provides a rigid framework. The amide group is a crucial pharmacophoric feature, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen serving as a hydrogen bond acceptor. These interactions are often essential for anchoring the ligand in the protein's active site.

Aromatic Ring : The phenyl ring can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking with aromatic residues (like phenylalanine, tyrosine, or tryptophan), and cation-π interactions.

Tert-butyl Group : The substituent on the phenyl ring plays a major role in modulating potency and selectivity. The large, hydrophobic tert-butyl group at the meta-position of this compound is particularly significant. It is ideally suited to occupy a deep, nonpolar (hydrophobic) pocket within the binding site, thereby enhancing binding affinity. The position and size of this group are critical for achieving a complementary fit with the target protein. researchgate.net

Through iterative cycles of design, synthesis, and testing, informed by computational predictions, SAR studies can optimize these features to develop potent and selective therapeutic agents.

Exploration of Binding Modes and Interaction Geometries, e.g., Halogen Bonding

Computational and theoretical chemistry provide powerful tools for understanding the interactions of benzamide compounds at a molecular level. These methods allow for the detailed exploration of binding modes and the geometry of intermolecular interactions, which are crucial for applications in drug design and materials science. Techniques such as molecular docking and density functional theory (DFT) are commonly employed to predict how these molecules interact with biological targets or assemble in the solid state. umpr.ac.idmdpi.comnih.gov

Molecular docking simulations are frequently used to predict the preferred orientation of a ligand when bound to a protein's active site. researchgate.net For benzamide derivatives, these studies typically reveal the importance of hydrogen bonds, hydrophobic interactions, and other non-covalent forces in stabilizing the ligand-receptor complex. nih.gov The benzamide moiety itself is a key player in these interactions. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. The aromatic ring can participate in π-stacking and hydrophobic interactions with amino acid residues like tryptophan and tyrosine. nih.govnih.gov

For instance, in docking studies of N-Benzimidazol-1-yl-methyl-benzamide derivatives, computational models predicted specific interactions with microbial proteins, helping to explain their biological activity. researchgate.net Similarly, studies on benzamide derivatives as potential glucokinase activators have shown a correlation between in silico docking results and in vivo antidiabetic activity, highlighting the predictive power of these computational approaches. eurekaselect.com

Beyond interactions with proteins, theoretical studies can elucidate the fundamental nature of non-covalent interactions that govern the supramolecular assembly of benzamide derivatives. mdpi.comnih.gov A detailed structural and theoretical analysis of two methoxyphenylbenzamide isomers revealed a variety of interactions, including N-H···O and C-H···O hydrogen bonds, C-H···π contacts, and, notably, halogen bonds. nih.govjst.go.jp

Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as the carbonyl oxygen of a benzamide. nih.govresearchgate.net The strength of this interaction can be influenced by substituents on the aromatic rings. rsc.org

Computational studies on model systems, such as complexes between substituted halobenzenes and N-methylacetamide (NMA), provide quantitative insights into these interactions. DFT calculations have been used to determine the interaction energies and geometries of such complexes, demonstrating how electron-withdrawing groups on the halobenzene can strengthen the halogen bond. rsc.orgresearchgate.net

For example, the interaction energy of a halogen bond is significantly influenced by the identity of the halogen atom and the nature of its substituents. The table below, derived from DFT calculations on halobenzene···NMA complexes, illustrates this trend.

| Halobenzene Complex | Interaction Energy (kcal/mol) |

|---|---|

| Chlorobenzene···NMA | -2.19 |

| Bromobenzene···NMA | -2.81 |

| Iodobenzene···NMA | -3.67 |

| p-Nitro-iodobenzene···NMA | -4.71 |

| p-Amino-iodobenzene···NMA | -3.23 |

Data adapted from computational studies on model systems to illustrate trends in halogen bond strength. rsc.orgresearchgate.net

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

|---|---|---|---|

| Halogen Bond | Br | Br | 3.5403 |

| Hydrogen Bond | N-H | O=C | 2.921 |

| Hydrogen Bond | C-H | O=C | 3.285 |

Data derived from structural analysis of brominated methoxyphenylbenzamide isomers. nih.govjst.go.jp

These computational and theoretical studies are essential for rationalizing observed chemical and biological phenomena and for the predictive design of new benzamide-based molecules with tailored properties.

Future Research Directions and Academic Impact

Development of Next-Generation Synthetic Methodologies for 3-Tert-butylbenzamide

While traditional methods for synthesizing benzamides are well-established, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. The synthesis of N-tert-butyl-3-nitrobenzamide, a precursor to related amino derivatives, has been achieved with high yields through amidation procedures using 3-nitrobenzoyl chloride. google.com However, the focus is shifting towards catalytic processes that avoid stoichiometric reagents and harsh conditions.

One promising direction is the use of novel catalysts for amidation. For instance, heterometallic cage silsesquioxanes have demonstrated high catalytic activity in the amidation of alcohols and amines. mdpi.com Although the reaction with bulky amines like tert-butylamine (B42293) resulted in a moderate yield (42% for N-tert-butyl benzamide), it highlights the potential for developing more effective catalysts for sterically hindered substrates. mdpi.com Another innovative approach involves photochemical transformations, where aromatic aldehydes react with amines like tert-butylamine to form benzamides via a benzoyl radical intermediate. beilstein-journals.org Optimizing these photochemical methods could lead to greener and more direct synthetic pathways.

Future methodologies may also explore direct C-H amidation or novel coupling reactions that bypass the need for pre-functionalized starting materials like acid chlorides or benzoic acids, thereby improving atom economy and reducing waste.

In-Depth Elucidation of Complex Solid-State Forms and Supramolecular Architectures

The solid-state structure of a molecule dictates its physical properties and potential applications in materials science. For this compound, a comprehensive understanding of its crystal packing, polymorphism, and supramolecular interactions is a key area for future investigation.

Studies on related N-substituted benzamides provide a blueprint for this research. For example, N-methyl and N-tert-butyl benzamide (B126) have been studied for their hydrogen bonding patterns in various organic solvents using FTIR spectroscopy. researchgate.net Research on more complex benzamide derivatives has revealed intricate three-dimensional stacking patterns and supramolecular assemblies driven by a combination of hydrogen bonds and C–H···π interactions. acs.org The investigation of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide showed a unique #-shaped cross-stacking in the solid state, which was responsible for its enhanced fluorescence. acs.org

Future work on this compound should involve single-crystal X-ray diffraction to determine its precise molecular geometry and packing. Investigating its potential to form different polymorphs and co-crystals could uncover new solid-state forms with unique properties, such as altered solubility or thermal stability. The interplay between the bulky tert-butyl group and the hydrogen-bonding amide functionality is expected to lead to interesting and potentially useful supramolecular architectures. researchgate.net

Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Understanding

A deeper understanding of the structural and electronic properties of this compound will be achieved by combining advanced spectroscopic methods with high-level computational modeling. While standard techniques like NMR and IR are routinely used for characterization rsc.org, more advanced methods can provide greater insight.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for predicting molecular geometry, electronic properties (like HOMO-LUMO gaps), and spectroscopic parameters. psu.edu Such calculations have been used to study the reaction mechanisms involving benzamides, for example, in the cobalt-catalyzed C-H amination of N-tert-butylbenzamide. researchgate.net For this compound, DFT could be used to model its conformational landscape, hydrogen bonding capabilities, and reactivity.

The integration of these computational predictions with advanced spectroscopic data, such as solid-state NMR or detailed vibrational spectroscopy (FTIR/Raman), will be crucial. researchgate.net For instance, discrepancies between experimental and calculated data can point to complex intermolecular interactions or dynamic processes that are not immediately obvious. This synergistic approach will provide a comprehensive picture of the molecule's behavior from the gas phase to the solid state.

Table 1: Spectroscopic and Computational Data for Benzamide Derivatives

| Technique | Compound/System | Key Findings/Observations |

|---|---|---|

| ¹H and ¹³C NMR | N-tert-butylbenzamide | Characteristic shifts observed for aromatic protons (δ 7.4-7.7), amide proton (δ ~6.0), and tert-butyl protons (δ 1.46). Carbonyl carbon at δ 166.9. rsc.org |

| FTIR Spectroscopy | N-tert-butyl benzamide | Investigated hydrogen bonding with various organic solvents as electron donors. researchgate.net Diagnostic peaks include N-H stretch (~3332 cm⁻¹) and amide C=O stretch (~1643 cm⁻¹). rsc.org |

| Computational (DFT) | N-tert-butylbenzamide C-H Amination | Used to investigate the energetics and geometries of intermediates and transition states in the Rh-catalyzed reaction. researchgate.net |

| Computational (DFT) | 3-tert-butylbenzonitrile (B169831) | Used to model electronic structure, including HOMO-LUMO gaps and electrostatic potential maps, to predict reactivity. |

Discovery of Novel Reactivity Modes and Catalytic Systems for Benzamide Transformations

The benzamide functional group is not merely a stable structural unit; it can also participate in and direct a variety of chemical transformations. A significant frontier in organic synthesis is the discovery of novel catalytic systems that can functionalize benzamides in new ways. The benzamide core is a common structure in many biologically relevant molecules, making the development of methods for its functionalization a vibrant area of research. rsc.org

Recent breakthroughs have demonstrated that the benzamide moiety can direct the activation of otherwise inert C-H bonds. Several strategies have emerged:

Dual Catalytic Systems: A dual catalytic approach has been developed for the sp³ α-C–H arylation and alkylation of benzamides, showcasing high site selectivity and mild reaction conditions. acs.org

Photocatalysis: Visible-light photocatalysis in aqueous micellar media has enabled divergent C-H arylation and N-dealkylation of o-chlorobenzamides. diva-portal.org This highlights the potential for controlling reaction pathways to yield different valuable products. rsc.orgdiva-portal.org

3d Metal Catalysis: Cobalt catalysts have been successfully employed for enantioselective [4 + 1] annulation reactions of benzamides to construct chiral isoindolinones. acs.org Cobalt(II) catalysts have also been used for the C-H deuteriomethoxylation of benzamides, demonstrating the utility of earth-abundant metals in C-H functionalization. mdpi.com

Future research will undoubtedly seek to apply these and other emerging catalytic systems to this compound. The tert-butyl group at the meta position provides a unique electronic and steric environment that could influence the regioselectivity and efficiency of these transformations. Exploring the directed C-H functionalization at the ortho positions of the aromatic ring or novel transformations at the amide N-H bond of this compound could lead to the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and materials science. nih.govnih.gov

Table 2: Novel Catalytic Transformations of Benzamides

| Transformation Type | Catalytic System | Description | Reference |

|---|---|---|---|

| sp³ α C–H Arylation/Alkylation | Dual Ni/Photoredox Catalysis | Enables the functionalization of the C-H bond alpha to the amide nitrogen with aryl and alkyl halides. | acs.org |

| C-H Arylation / N-Dealkylation | Methylene Blue Photocatalysis | Controllable, divergent functionalization of o-chlorobenzamides in aqueous micellar solutions. | diva-portal.org |

| [4 + 1] Annulation | Cp*Co(III) Catalysis | Enantioselective synthesis of chiral isoindolinones from N-chlorobenzamides and cyclopropenes. | acs.org |

| C-H Deuteriomethoxylation | Salicylaldehyde-Co(II) Catalysis | Practical C-H functionalization at the ortho-position of benzamides using deuterated methanol. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Tert-butylbenzamide in academic research settings?

- Methodological Answer : The synthesis typically involves amidation of 3-Tert-butylbenzoic acid using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF). Reagent purity (>98%) and inert conditions (argon atmosphere) are critical to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95% by HPLC) . For intermediates, tert-butyl-protected precursors (e.g., tert-butyldimethylsilyl derivatives) may enhance stability during multi-step reactions .

Q. How should researchers characterize the structural and thermal properties of this compound?

- Methodological Answer :

- Structural Confirmation : Use -NMR (400 MHz, CDCl) to verify tert-butyl proton signals (δ 1.35 ppm, singlet) and amide protons (δ 6.5–7.8 ppm). FT-IR should confirm C=O stretching (~1650 cm) and N-H bending (~3300 cm) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) under nitrogen flow (10°C/min) reveals decomposition temperatures (T >200°C). Compare with NIST spectral databases to validate consistency .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis. Use desiccants to maintain dryness .

- Waste Management : Segregate organic waste and neutralize acidic byproducts (e.g., HCl from coupling agents) with sodium bicarbonate before disposal. Partner with certified waste management services for incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected -NMR shifts) may arise from conformational isomerism or solvent effects. Perform variable-temperature NMR (VT-NMR) to assess dynamic equilibria. Cross-validate with X-ray crystallography (if crystalline) or computational DFT calculations (e.g., Gaussian09, B3LYP/6-31G* basis set) . Publish raw data and analysis workflows to enable reproducibility .

Q. What experimental strategies optimize this compound’s solubility for biological assays?

- Methodological Answer :

- Co-solvent Systems : Test DMSO/PBS mixtures (≤5% DMSO) to balance solubility and biocompatibility.

- Micellar Encapsulation : Use non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle concentration (CMC).

- pH Adjustment : For ionizable groups, adjust pH to 7.4 ± 0.2 and monitor stability via UV-Vis spectroscopy (λ = 250–300 nm) .

Q. How can this compound be functionalized for targeted drug delivery studies?

- Methodological Answer :

- Click Chemistry : Introduce azide/alkyne groups via Sonogashira coupling for bioorthogonal tagging.

- Prodrug Design : Esterify the amide group with pH-sensitive linkers (e.g., hydrazones) for controlled release in acidic microenvironments (e.g., tumor tissues). Validate release kinetics using LC-MS/MS .

Q. What computational methods predict this compound’s interactions with enzyme targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) of target enzymes (e.g., kinases). Set grid boxes to cover active sites (20 Å).

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze RMSD, hydrogen bonding, and free energy (MM-PBSA) .

Data Analysis and Reproducibility

Q. How should researchers address discrepancies in bioactivity data across studies?

- Methodological Answer : Discrepancies may stem from assay variability (e.g., cell line differences) or compound purity.

- Standardization : Use WHO-recommended cell lines (e.g., HEK293) and report purity thresholds (>95%).

- Meta-Analysis : Apply PRISMA guidelines to aggregate data, highlighting confounding variables (e.g., solvent effects) .

Q. What statistical approaches are suitable for dose-response studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equations (GraphPad Prism) to calculate EC/IC. Report R and confidence intervals (95%).

- ANOVA : Compare treatment groups with Tukey’s post-hoc test to control Type I error .

Tables for Key Data

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 145–148°C | DSC | |

| LogP (Octanol-Water) | 2.8 ± 0.2 | HPLC Retention Time | |

| Aqueous Solubility (25°C) | 0.12 mg/mL | Shake-Flask Method |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.